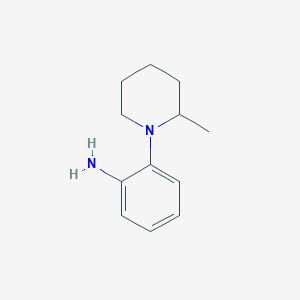

2-(2-Methylpiperidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-6-4-5-9-14(10)12-8-3-2-7-11(12)13/h2-3,7-8,10H,4-6,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEQLKXEYHRRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylpiperidin 1 Yl Aniline and Its Derivatives

Precursor Synthesis Strategies

The successful synthesis of the target compound is heavily reliant on the effective preparation of its essential precursors. This involves the strategic construction of substituted 2-nitrophenylpiperidines and the synthesis of 2-methylpiperidine (B94953) itself.

Synthesis of Substituted 2-Nitrophenylpiperidines

A common and effective route to 2-(2-methylpiperidin-1-yl)aniline begins with the synthesis of an N-arylpiperidine intermediate, specifically 1-(2-nitrophenyl)-2-methylpiperidine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, an activated aryl halide, such as 1-fluoro-2-nitrobenzene, is reacted with 2-methylpiperidine. researchgate.netnih.gov The fluorine atom, being a good leaving group, is displaced by the secondary amine of the 2-methylpiperidine. The reaction is facilitated by the presence of the electron-withdrawing nitro group positioned ortho to the leaving group, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org

The general mechanism involves the attack of the nucleophilic amine on the carbon atom bearing the halogen. libretexts.org This forms a resonance-stabilized carbanion, with the negative charge delocalized onto the nitro group. libretexts.orglibretexts.org Subsequent loss of the halide ion restores the aromaticity of the ring and yields the desired 1-(2-nitrophenyl)-2-methylpiperidine product.

Preparation of 2-Methylpiperidine Precursors

The other crucial precursor is 2-methylpiperidine, also known as 2-pipecoline. This heterocyclic amine can be synthesized through various methods. A primary industrial route involves the hydrogenation of 2-picoline (2-methylpyridine). chemicalbook.com This reduction can be carried out using various catalysts, such as Raney nickel, under hydrogen pressure. mdpi.com

Historically, 2-picoline was first isolated from coal tar. wikipedia.org Modern manufacturing processes for 2-picoline include the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst, or the condensation of acetone (B3395972) and acrylonitrile (B1666552) followed by cyclization. chemicalbook.comwikipedia.org

Key Transformation Pathways

With the precursors in hand, several key transformation pathways can be employed to construct the final this compound molecule. These pathways include the reduction of nitro-aromatic intermediates, nucleophilic aromatic substitution approaches, and modern transition-metal-catalyzed methods.

Catalytic Reduction of Nitro Aromatic Intermediates to the Aniline (B41778) Moiety

Once 1-(2-nitrophenyl)-2-methylpiperidine is synthesized, the next critical step is the reduction of the nitro group to an amine group to form the final product. Catalytic hydrogenation is a widely used and efficient method for this transformation. illinois.edu This reaction is typically carried out using a metal catalyst such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney nickel, in the presence of hydrogen gas. illinois.eduresearchgate.net The reaction conditions, including solvent, pressure, and temperature, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of nitrobenzene (B124822) to aniline can achieve high selectivity in solvents like supercritical carbon dioxide. researchgate.net

The general process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding aniline.

Nucleophilic Aromatic Substitution Approaches to Aniline-Piperidine Linkages

While the synthesis of the nitro-substituted precursor followed by reduction is common, it is also conceptually possible to form the aniline-piperidine linkage via nucleophilic aromatic substitution directly on an aniline derivative. However, this approach is generally less favored because the amino group of the aniline is an activating group, which makes the aromatic ring less susceptible to nucleophilic attack compared to a nitro-substituted ring. For a successful SNAr reaction, the aromatic ring typically requires strong electron-withdrawing groups at the ortho or para positions to the leaving group. libretexts.org

Transition-Metal-Catalyzed Approaches in Aryl-Nitrogen Bond Formation

Modern organic synthesis offers powerful tools for the formation of aryl-nitrogen bonds, primarily through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example and represents a versatile method for coupling aryl halides with amines. nih.govyoutube.com This palladium-catalyzed reaction could be applied to synthesize this compound by coupling 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) with 2-methylpiperidine. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base. youtube.com The final step is a reductive elimination that forms the desired C-N bond and regenerates the palladium(0) catalyst. youtube.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction. nih.gov Another related method is the Ullmann condensation, which traditionally uses a copper catalyst to couple aryl halides with amines, though it often requires harsher reaction conditions. youtube.com

Interactive Data Tables

Table 1: Synthesis of 2-Picoline (2-Methylpyridine)

| Method | Reactants | Catalyst/Conditions | Product |

| Condensation | Acetaldehyde, Ammonia | Oxide catalyst | 2-Picoline and 4-Picoline mixture chemicalbook.comwikipedia.org |

| Condensation/Cyclization | Acetone, Acrylonitrile | - | 5-Oxohexanenitrile, then 2-Picoline wikipedia.org |

| From Coal Tar | Crude Coal Tar | Fractional Distillation | 2-Picoline chemicalbook.comwikipedia.org |

Table 2: Key Synthetic Transformations

| Transformation | Starting Materials | Reagents/Catalyst | Product |

| Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitrobenzene, 2-Methylpiperidine | Base (e.g., K₂CO₃) | 1-(2-Nitrophenyl)-2-methylpiperidine researchgate.netnih.gov |

| Catalytic Hydrogenation | 1-(2-Nitrophenyl)-2-methylpiperidine | H₂, Pt/C or Pd/C | This compound illinois.eduresearchgate.net |

| Buchwald-Hartwig Amination | 2-Haloaniline, 2-Methylpiperidine | Palladium catalyst, Ligand, Base | This compound nih.govyoutube.com |

Stereochemical Control in 2-Methylpiperidin-1-yl Moiety Incorporation

The chirality of the 2-methylpiperidine moiety is a critical determinant of the biological activity of its derivatives. Consequently, significant research has been directed towards controlling the stereochemistry at the C2 position of the piperidine (B6355638) ring during its synthesis and incorporation.

Asymmetric Synthesis Routes

The primary strategy for producing enantiomerically pure this compound involves the synthesis of a chiral 2-methylpiperidine precursor, which is then coupled with an appropriate aniline derivative. Key asymmetric routes to obtain enantiopure 2-methylpiperidine include biocatalytic methods and asymmetric hydrogenation.

One prominent biocatalytic approach employs transaminases (TAs) for the asymmetric synthesis of 2-substituted piperidines. nih.govacs.org This method starts from commercially available ω-chloroketones, which are converted into chiral amines via a TA-catalyzed reaction. The resulting amine undergoes spontaneous intramolecular cyclization to form the desired 2-substituted piperidine. By selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target piperidine can be produced with excellent enantiomeric excess (ee), often exceeding 99%. nih.govacs.org

Another powerful method is the asymmetric hydrogenation of 2-alkylpyridine derivatives. nih.gov In this approach, a 2-alkyl-N-benzylpyridinium salt is hydrogenated using an Iridium-based catalyst with a chiral ligand, such as MeO-BoQPhos. This reaction has been shown to produce chiral 2-methylpiperidine with high enantioselectivity (e.g., 82:18 er). nih.gov The resulting enantioenriched piperidines are versatile building blocks for more complex molecules. nih.govacs.org

Diastereoselective and Enantioselective Methodologies

Direct functionalization of the piperidine ring offers an alternative, atom-economical route. These methods introduce substituents at the C2 position in a stereocontrolled manner.

Rhodium-catalyzed C-H insertion reactions have been effectively used for the C2 functionalization of N-protected piperidines. nih.gov The choice of both the chiral rhodium catalyst and the nitrogen-protecting group (e.g., Boc or Bs) is crucial for controlling both diastereoselectivity and enantioselectivity. For instance, the reaction of N-Bs-piperidine with aryldiazoacetates catalyzed by Rh₂(R-TPPTTL)₄ proceeds with very high diastereoselectivity (d.r. >30:1) and good enantioselectivity (up to 73% ee). nih.gov

Table 1: Rhodium-Catalyzed C2-Functionalization of N-Protected Piperidines nih.gov

| N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | Variable | Variable | Moderate |

| N-Bs | Rh₂(R-TPPTTL)₄ | 29:1 to >30:1 | 52–73% | Moderate to Good |

| N-Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% | Not Specified |

More recently, photoredox-catalyzed C-H arylation has emerged as a method for the highly diastereoselective functionalization of piperidine derivatives. nih.govescholarship.orgacs.org This reaction uses an iridium-based photocatalyst (e.g., Ir(ppy)₃) to arylate the α-amino C-H bond of highly substituted piperidines, achieving excellent yields and diastereoselectivity. nih.govescholarship.org The high diastereoselectivity is often the result of a thermodynamic epimerization that occurs after the initial, less selective arylation step. escholarship.orgacs.org

Advanced Synthetic Techniques and Reaction Optimization

The synthesis of this compound, typically via a Buchwald-Hartwig amination, has been a focus for technological advancement and process optimization to improve efficiency, reduce environmental impact, and ensure scalability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has proven to be a transformative technique for accelerating reactions like the Buchwald-Hartwig amination. nih.govnih.gov Conventional heating methods for this coupling reaction often require long durations, sometimes up to 24 hours. nih.gov In contrast, microwave irradiation can dramatically reduce reaction times to as little as 10-30 minutes while often providing superior yields. nih.govnih.gov

The protocol typically involves irradiating a mixture of the aryl halide (e.g., a 2-bromoaniline derivative), the amine (2-methylpiperidine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base in a suitable solvent like toluene. nih.gov The choice of solvent is critical, as solvents with better microwave absorbance characteristics, such as benzotrifluoride (B45747) (BTF), can lead to higher yields compared to less absorbent solvents like toluene. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination nih.govnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | ~24 hours | 10–30 minutes |

| Yield | Moderate | Moderate to Excellent |

| Temperature | Varies (e.g., 100 °C) | Higher temps possible (e.g., 150 °C) |

Yield Enhancement and Process Scalability Studies

Transitioning a synthetic route from the laboratory bench to an industrial scale requires rigorous optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness. For the Buchwald-Hartwig amination used to produce aniline derivatives, several factors are critical for yield enhancement and scalability. acs.orgacs.org

Key optimization parameters include the choice of palladium catalyst and ligand, the stoichiometry of the reactants, the type of base used, and the solvent system. acs.orgnih.gov For large-scale synthesis, robust and air-stable pre-catalysts are often preferred. sigmaaldrich.comsigmaaldrich.com Studies have shown that for kilogram-scale production, a combination of Pd(dba)₂ with a ligand like BINAP and a base such as cesium carbonate (Cs₂CO₃) in a solvent like THF can be highly effective, providing high yields (e.g., 80%) with low residual palladium levels in the final product. acs.org The development of chromatography-free purification methods, such as crystallization-induced transformations, is also a crucial aspect of creating a truly scalable process. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylpiperidin 1 Yl Aniline

Reactivity of the Primary Amine (Aniline) Moiety

The primary amino group attached to the phenyl ring is a strong activating group, significantly influencing the electron density of the aromatic system and participating in a range of nucleophilic reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The primary amino group (-NH₂) of the aniline (B41778) moiety is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing its nucleophilicity. In the case of 2-(2-methylpiperidin-1-yl)aniline, the position para to the amino group (C4) and the ortho position not occupied by the piperidine (B6355638) substituent (C6) are activated.

However, the bulky 2-methylpiperidine (B94953) group at the C2 position exerts significant steric hindrance. This steric crowding is expected to disfavor electrophilic attack at the C6 position. Consequently, electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are anticipated to occur predominantly at the C4 (para) position. The reaction conditions, particularly the acidity of the medium, can also influence the outcome, as protonation of the highly basic amino group would lead to the formation of an anilinium ion, which is a deactivating and meta-directing group.

Acylation and Alkylation Reactions at the Aniline Nitrogen

The nitrogen atom of the primary aniline group is nucleophilic and readily undergoes acylation and alkylation.

Acylation: Acylation of the aniline nitrogen can be achieved using various acylating agents, such as acetic anhydride (B1165640) or benzoyl chloride, to form the corresponding amides. For instance, the reaction with acetic anhydride in the presence of a base like sodium acetate (B1210297) would yield N-(2-(2-methylpiperidin-1-yl)phenyl)acetamide. nih.govyoutube.com This reaction is often used to protect the amino group during other transformations. nih.gov The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate leaving group. organic-chemistry.org

Alkylation: Alkylation of the aniline nitrogen can be accomplished with alkyl halides, such as methyl iodide. The reaction with excess methyl iodide in the presence of a base can lead to the formation of the N-methylated and N,N-dimethylated products. numberanalytics.comnih.gov For example, reaction with one equivalent of methyl iodide would likely yield 2-(2-methylpiperidin-1-yl)-N-methylaniline, while an excess could lead to the formation of the N,N-dimethylaniline derivative. nih.govjk-sci.com

Table 1: Representative Acylation and Alkylation Reactions of the Aniline Moiety

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetic Anhydride | N-(2-(2-methylpiperidin-1-yl)phenyl)acetamide |

| Alkylation | Methyl Iodide (1 eq.) | 2-(2-methylpiperidin-1-yl)-N-methylaniline |

| Alkylation | Methyl Iodide (excess) | 2-(2-methylpiperidin-1-yl)-N,N-dimethylaniline |

Transformations Involving the Piperidine Nitrogen

The tertiary nitrogen atom within the 2-methylpiperidine ring also exhibits characteristic reactivity, primarily as a nucleophile and a base.

Nucleophilic Reactivity and Derivatization

The piperidine nitrogen is a strong nucleophile due to its sp³ hybridization and the presence of a lone pair of electrons. It can participate in nucleophilic substitution reactions with suitable electrophiles. The nucleophilicity of piperidine is generally greater than that of pyridine (B92270), where the lone pair resides in an sp² hybrid orbital. The N-aryl group in this compound slightly diminishes the nucleophilicity of the piperidine nitrogen compared to a simple N-alkylpiperidine due to the electron-withdrawing nature of the phenyl ring. However, it remains a reactive center for derivatization.

Quaternization and N-Oxidation Reactions

Quaternization: As a tertiary amine, the piperidine nitrogen can undergo quaternization upon reaction with alkyl halides. For instance, treatment with an excess of methyl iodide would lead to the formation of a quaternary ammonium (B1175870) salt, N-methyl-N-(2-aminophenyl)-2-methylpiperidinium iodide. This reaction proceeds via a standard Sₙ2 mechanism.

N-Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can be a useful intermediate in further synthetic transformations. Studies on the oxidation of similar N-substituted piperidines have shown that the reaction can be selective for the piperidine nitrogen.

Table 2: Representative Reactions of the Piperidine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| Quaternization | Methyl Iodide (excess) | N-methyl-N-(2-aminophenyl)-2-methylpiperidinium iodide |

| N-Oxidation | m-CPBA | 2-(2-methyl-1-oxopiperidin-1-yl)aniline |

Cyclization and Annulation Reactions Leading to Fused Heterocycles

The ortho disposition of the primary amine and the N-piperidine substituent in this compound provides a versatile scaffold for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

One potential and important cyclization is the synthesis of benzodiazepine (B76468) derivatives. The condensation of o-phenylenediamines with ketones is a well-established method for preparing 1,5-benzodiazepines. nih.gov Given that this compound possesses an o-diamine-like structure, it is conceivable that it could react with various ketones in the presence of an acid catalyst to yield novel fused benzodiazepine systems. The reaction would proceed through the formation of a di-imine intermediate, followed by an intramolecular cyclization.

Another plausible route to fused heterocycles involves the Bischler-Napieralski reaction. organic-chemistry.orgwikipedia.org This reaction typically involves the intramolecular cyclization of a β-arylethylamide to form a dihydroisoquinoline. wikipedia.org If the aniline nitrogen of this compound is first acylated with a suitable reagent (e.g., a derivative of phenylacetyl chloride) to introduce a β-phenylethyl group, subsequent treatment with a dehydrating agent like phosphoryl chloride (POCl₃) could induce cyclization onto the aromatic ring, leading to a complex tetracyclic system. organic-chemistry.orgwikipedia.org The electron-rich nature of the aniline ring would facilitate this intramolecular electrophilic aromatic substitution. An interrupted version of this reaction has been shown to produce tetracyclic spiroindolines. nih.gov

Table 3: Potential Cyclization Reactions

| Reaction Name | Reactant(s) | Potential Fused Heterocycle |

|---|---|---|

| Benzodiazepine Synthesis | Ketone (e.g., Acetone) | Fused 1,5-Benzodiazepine |

| Bischler-Napieralski Reaction | Acylated derivative (e.g., with a β-arylethyl group) | Fused Dihydroisoquinoline-type structure |

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound can be considered by examining its two key functionalities: the aniline moiety and the piperidine ring.

The synthesis of this compound can be envisioned through the reduction of a precursor like 1-(2-nitrophenyl)-2-methylpiperidine. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. nih.govorientjchem.orgrdd.edu.iq Various reducing agents, often in the presence of a catalyst, can achieve this transformation. For example, catalytic hydrogenation using metal catalysts like palladium or platinum, or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a suitable catalyst, are common methods. nih.govrdd.edu.iqrsc.org The product of such a reduction would be the target amine, o-phenylenediamine, in the case of 2-nitroaniline. orientjchem.org

The oxidation of this compound can potentially occur at several sites. The primary amino group of the aniline ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric species, often resulting in tarry materials under harsh conditions. libretexts.org The tertiary amine of the piperidine ring can also be oxidized. For instance, oxidation of similar N-substituted piperidines with reagents like mercuric acetate-EDTA has been shown to form lactams. researchgate.net In the case of this compound, oxidation could potentially lead to a piperidinone derivative. The presence of the methyl group at the 2-position of the piperidine ring would likely influence the regioselectivity of such an oxidation.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms of reactions involving this compound requires an analysis of transition states and the electronic and steric factors that influence reactivity.

Detailed transition state analysis for reactions involving this compound is not widely reported. However, we can infer potential intermediates and transition state characteristics from analogous systems. In intramolecular cyclization reactions, the geometry of the transition state would be highly dependent on the size of the ring being formed. For the formation of a five-membered ring, the transition state would likely be more constrained than for a six-membered ring.

In electrophilic aromatic substitution reactions, the amino group directs incoming electrophiles to the ortho and para positions. The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating nature of the amino group.

The reactivity of this compound is significantly influenced by both steric and electronic effects.

Electronic Effects: The primary amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate. quora.com The piperidine ring, being an N-alkyl substituent, also has an electron-donating inductive effect, further activating the aromatic ring.

Steric Effects: The 2-methylpiperidine group exerts a significant steric effect, known as the "ortho effect." quora.com This steric hindrance can influence the rate and regioselectivity of reactions. fiveable.memasterorganicchemistry.comlibretexts.orgyoutube.com For example, in an electrophilic substitution reaction, the bulky piperidine group may hinder the approach of an electrophile to the ortho position (position 3 of the aniline ring), potentially favoring substitution at the para position (position 5) or the other ortho position (position 6), which is sterically less encumbered. quora.com This steric hindrance can also affect the basicity of the aniline nitrogen by impeding its ability to be protonated. quora.com

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Methylpiperidin 1 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial data for structural determination. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each unique proton and carbon atom in the molecule.

For 2-(2-methylpiperidin-1-yl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the piperidine (B6355638) ring, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the piperidinyl substituent.

In ¹³C NMR spectroscopy, each carbon atom in a unique electronic environment gives a distinct signal. The spectrum of this compound would display separate resonances for the six carbons of the aniline ring, the five carbons of the piperidine ring, and the methyl carbon. The chemical shifts provide insight into the hybridization and electronic density of each carbon atom. For instance, the carbon atoms of the aromatic ring will resonate at significantly different chemical shifts compared to the sp³-hybridized carbons of the piperidine ring.

| Proton (¹H) Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (Aniline Ring) | 6.5 - 7.5 |

| Piperidine Ring Protons | 1.5 - 3.5 |

| Methyl Protons (-CH₃) | 0.9 - 1.5 |

| Amino Protons (-NH₂) | 3.0 - 5.0 (variable) |

| Carbon (¹³C) Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (Aniline Ring) | 110 - 150 |

| Piperidine Ring Carbons | 20 - 60 |

| Methyl Carbon (-CH₃) | 10 - 25 |

Note: The expected chemical shift ranges are general and can be influenced by the solvent and specific substitution patterns on the aniline or piperidine rings.

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and confirming the intricate connectivity within a molecule like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between signals of adjacent protons. This is particularly useful for tracing the connectivity of protons within the piperidine ring and for determining the substitution pattern on the aniline ring by observing correlations between neighboring aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu The HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data, allowing for the definitive assignment of which protons are bonded to which carbons. For example, the proton signal of the methyl group would show a cross-peak with the carbon signal of that same methyl group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the entire molecular framework. For instance, it can show correlations between the protons on the piperidine ring and the carbons of the aniline ring, confirming the point of attachment. It can also establish the position of the methyl group on the piperidine ring by showing correlations from the methyl protons to adjacent piperidine carbons. sdsu.edu

Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, leaving little room for ambiguity.

Conformational Dynamics and Fluxional Behavior via NMR

The piperidine ring in this compound is not static; it can undergo conformational changes, primarily chair-to-chair interconversions. NMR spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for studying these dynamic processes.

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons on the piperidine ring may be averaged, leading to broader or simplified spectra. By lowering the temperature, this exchange can be slowed down, and separate signals for the axial and equatorial protons may be resolved. The coalescence temperature—the temperature at which two exchanging signals merge into one—can be used to calculate the energy barrier for the conformational change. The presence of the bulky aniline group and the methyl group on the piperidine ring will influence the conformational equilibrium and the energy barriers for interconversion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₁₂H₁₈N₂), the calculated exact mass can be compared to the experimentally measured value from HRMS to unequivocally confirm its molecular formula. This is a critical step in the characterization of a new or synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

When dealing with reaction mixtures or assessing the purity of a sample, chromatography is coupled with mass spectrometry.

GC-MS: Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is a suitable method for the analysis of this compound, provided it is sufficiently volatile and thermally stable. nih.gov The resulting mass spectrum for the compound can be compared to spectral libraries for identification, and the chromatographic peak area can be used for quantification. nih.gov

LC-MS: Liquid chromatography is used for compounds that are not sufficiently volatile or are thermally labile. The sample is dissolved in a solvent and pumped through a column, where separation occurs. The eluent is then introduced into the mass spectrometer. LC-MS is a versatile technique for analyzing a wide range of organic molecules, including derivatives of this compound that may have lower volatility due to additional functional groups. It is also a valuable tool for monitoring reaction progress and identifying byproducts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structure. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the functional groups present and their immediate chemical environment.

Functional Group Identification and Vibrational Mode Analysis

The infrared and Raman spectra of this compound and its derivatives are characterized by a series of distinct absorption bands that correspond to specific vibrational modes of the constituent functional groups. researchgate.netresearchgate.net Analysis of these spectra allows for the unambiguous identification of key structural motifs. libretexts.orgglobalresearchonline.net

The presence of the aniline moiety is confirmed by characteristic N-H stretching vibrations, which typically appear in the 3500–3300 cm⁻¹ region of the IR spectrum. researchgate.netnih.gov Primary amines (R-NH₂) exhibit two distinct bands in this region, corresponding to asymmetric and symmetric stretching modes. libretexts.org The IR spectrum of aniline itself, for instance, shows asymmetric and symmetric NH₂ stretching bands at approximately 3435 cm⁻¹ and 3351 cm⁻¹, respectively. researchgate.net

The aromatic C-H stretching vibrations of the benzene (B151609) ring are generally observed in the 3100–3000 cm⁻¹ range. researchgate.netnih.gov The piperidine ring, being a saturated heterocyclic system, displays C-H stretching absorptions from its methylene (B1212753) (CH₂) and methyl (CH₃) groups in the 2960–2850 cm⁻¹ region. libretexts.orglibretexts.org

Furthermore, the C-N stretching vibrations, crucial for identifying the linkage between the aniline and piperidine rings, are typically found in the 1320-1210 cm⁻¹ range. libretexts.org The bending vibrations of the N-H group in the aniline moiety are also diagnostic, appearing around 1618 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental data to provide a more detailed assignment of the observed vibrational frequencies. globalresearchonline.netnih.gov These calculations can help to resolve ambiguities and provide a deeper understanding of the vibrational modes.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (Aniline) | Stretching (asymmetric & symmetric) | 3500–3300 |

| Aromatic C-H | Stretching | 3100–3000 |

| Aliphatic C-H (Piperidine) | Stretching | 2960–2850 |

| C=C (Aromatic) | Stretching | ~1600 |

| N-H (Aniline) | Bending | ~1618 |

| C-N | Stretching | 1320–1210 |

Note: The exact positions of these bands can be influenced by the specific substitution pattern and intermolecular interactions.

Hydrogen Bonding Networks Probed by IR Spectroscopy

Infrared spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds. The formation of hydrogen bonds typically leads to a broadening and red-shifting (a shift to lower wavenumbers) of the stretching frequency of the proton donor group. In the context of this compound, the N-H group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as an acceptor.

The O-H stretching vibrations, typically found around 3500 cm⁻¹, are highly sensitive to their environment and show significant shifts in the spectra of hydrogen-bonded species. core.ac.uk Similarly, the N-H stretching bands are affected by hydrogen bonding. nih.gov The study of these spectral shifts provides valuable information about the strength and geometry of the hydrogen bonds within the crystal lattice. rsc.org

Temperature-dependent FT-IR studies can reveal the dynamics of hydrogen bonding, showing how these interactions evolve with changes in temperature. rsc.org By analyzing the carbonyl stretching regions in related systems, researchers can identify contributions from various species, including hydrogen-bonded complexes and free molecules. rsc.org This detailed analysis helps to build a comprehensive picture of the supramolecular structures formed through these non-covalent interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the molecule's conjugated system and the presence of chromophores.

For this compound and its derivatives, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the aniline chromophore. Aniline itself exhibits characteristic absorption bands in the UV region. The study of substituted anilines reveals how different functional groups can influence the position and intensity of these absorption bands. globalresearchonline.net

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be investigated using computational methods. These calculations help to understand the charge transfer that occurs within the molecule upon electronic excitation. The solvent can also play a significant role in the electronic spectra, and studying these effects can provide further information about the nature of the electronic transitions. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD)

Precise Determination of Molecular Geometry and Bond Parameters

SC-XRD analysis of suitable single crystals of this compound or its derivatives would yield a detailed picture of its molecular structure. researchgate.net This includes the precise bond lengths and angles of the aniline and piperidine rings, as well as the torsional angles that define their relative orientation. mdpi.com

The data obtained from SC-XRD can be used to validate and refine the molecular models generated by computational methods. mdpi.com For instance, a study on a related compound, alectinib (B1194254) hydrochloride, which contains a piperidine moiety, demonstrated the power of powder X-ray diffraction data in determining the molecular and crystal structure. mdpi.com

Table 2: Representative Bond Parameters from SC-XRD Studies of Related Structures

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| C-C (aromatic) | 1.36 - 1.41 | C-C-C (aromatic) | ~120 |

| C-N (aniline) | ~1.40 | C-N-C (piperidine) | ~110-112 |

| C-C (piperidine) | 1.52 - 1.54 | H-C-H (piperidine) | ~109.5 |

| C-H (aromatic) | ~0.95 | C-C-N (aniline) | ~120 |

| C-H (aliphatic) | ~0.98 |

Note: These are generalized values and the actual parameters for this compound may vary.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, SC-XRD reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and in some cases, π-π stacking interactions between aromatic rings. researchgate.net

The analysis of the crystal structure of this compound would likely show the formation of hydrogen-bonded networks, as suggested by the IR data. The N-H group of the aniline can form hydrogen bonds with the nitrogen atom of a neighboring piperidine ring or other suitable acceptors, leading to the formation of chains, layers, or more complex three-dimensional architectures. nih.gov

Hirshfeld surface analysis is a computational tool often used in conjunction with SC-XRD data to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method helps to identify the most significant contacts that contribute to the stability of the crystal structure. nih.gov

Stereochemical Assignment and Chirality Confirmation

The definitive assignment of stereochemistry and confirmation of chirality in this compound and its derivatives are crucial for understanding their structure-activity relationships. The presence of a chiral center at the C2 position of the piperidine ring necessitates the use of advanced spectroscopic and crystallographic techniques to determine the absolute configuration of enantiomers.

A variety of methods are employed for the chiral resolution and subsequent stereochemical analysis of related piperidine derivatives. One common approach is the use of chiral resolving agents to form diastereomeric salts, which can then be separated by crystallization. wikipedia.org For instance, optically active acids like tartaric acid or mandelic acid can be reacted with the racemic amine to form diastereomeric salts with different solubilities, allowing for their separation. wikipedia.org Following separation, the pure enantiomer can be recovered by removing the resolving agent.

High-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP) is another powerful technique for the separation and analysis of enantiomers. For example, Kromasil CHI-DMB has been successfully used for the chiral resolution of piperidine-2,6-dione drugs. nih.gov The separation mechanism on such columns often relies on hydrogen bonding and π-π interactions between the analyte and the chiral stationary phase. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents or chiral derivatizing agents, is a valuable tool for determining enantiomeric purity and assigning stereochemistry. 19F NMR-based chemosensing has emerged as a sensitive method for the enantiodifferentiation of various 2-substituted piperidines. nih.gov This technique utilizes a chiral 19F-labeled probe that forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in distinct 19F NMR signals. nih.gov The chemical shift differences between these signals can be used to quantify the enantiomeric excess.

For unambiguous confirmation of the absolute configuration, single-crystal X-ray crystallography is the gold standard. By solving the crystal structure of an enantiomerically pure sample (often as a salt with a known chiral counter-ion), the precise three-dimensional arrangement of atoms can be determined, thus unequivocally establishing the R or S configuration at the chiral center. nih.gov In a study on N-Boc-2-aryl-4-methylenepiperidines, single-crystal X-ray analysis of a derivative was used to determine the absolute configuration of the ester product. whiterose.ac.uk

Crystallographic Refinement Challenges and Solutions for Flexible Systems

The crystallographic analysis of flexible molecules like this compound and its derivatives presents unique challenges during the refinement process. The conformational flexibility of the piperidine ring and the rotational freedom around the C-N bond connecting the piperidine and aniline moieties can lead to disorder in the crystal lattice, complicating the structure solution and refinement.

The piperidine ring can adopt various conformations, such as chair, boat, and twist forms. rsc.org While piperidine derivatives are most commonly found in the chair conformation, the presence of substituents can influence the conformational equilibrium. nih.gov The hybridization state of the carbon atom alpha to the piperidinic nitrogen can significantly impact the ring's conformation; a Csp2 atom can distort the ring towards a half-chair conformation, while a Csp3 atom favors the chair form. nih.gov This conformational flexibility can result in the molecule adopting multiple orientations within the crystal, leading to crystallographic disorder.

Disorder can manifest as atoms or groups of atoms occupying multiple positions with partial occupancies. This requires the use of specialized refinement models to accurately describe the electron density. In such cases, constraints or restraints on bond lengths, bond angles, and displacement parameters (ADPs) may be necessary to achieve a stable and chemically meaningful refinement. For instance, in the crystal structure of 1-bromo-2,6-bis(N-morpholinylmethyl)benzene, two crystallographically independent molecules were present in the asymmetric unit, one of which formed centrosymmetric dimers through C-H...Br interactions. researchgate.net

Another challenge arises from the potential for weak intermolecular interactions, such as C-H···π or N-H···π interactions, which can influence the crystal packing but may be difficult to model accurately. The refinement of hydrogen atom positions, especially those involved in hydrogen bonding, can also be problematic, often requiring them to be placed in calculated positions and refined using a riding model.

To overcome these challenges, high-quality diffraction data, preferably collected at low temperatures to reduce thermal motion, is essential. Advanced refinement software that allows for the modeling of disorder and the application of appropriate restraints is also crucial. In some cases, comparing the conformations observed in the crystal structure with those predicted by computational methods, such as Density Functional Theory (DFT) calculations, can provide additional confidence in the refined model. nih.gov The refinement process is often iterative, requiring careful manual adjustment and validation to arrive at the final, most accurate structural model. youtube.com

Computational Chemistry and Theoretical Insights into 2 2 Methylpiperidin 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and energetics of 2-(2-Methylpiperidin-1-yl)aniline.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. For organic molecules like this compound, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice. scispace.com

The selection of a basis set is also crucial for obtaining accurate results. A commonly employed basis set for molecules of this size is the 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for analyzing systems capable of hydrogen bonding. scielo.br In studies of related piperidine (B6355638) derivatives, the B3LYP method in conjunction with basis sets like 6-31G(d,p) has been successfully used to optimize molecular geometries and investigate electronic properties. scispace.com Theoretical calculations on similar benzoyl thiourea (B124793) derivatives containing a piperidine moiety have also utilized the B3LYP/6-31G(d,p) level of theory to explore structure-activity relationships. scispace.com

A hypothetical DFT study on this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Such calculations would yield important data on bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Energy Minimization of Isomers

The conformational landscape of this compound is complex due to the flexible piperidine ring and the rotational freedom around the C-N bond connecting the two rings. The piperidine ring typically adopts a chair conformation to minimize steric strain. gmu.edu However, the presence of the methyl group at the 2-position introduces two possible chair conformers: one with the methyl group in an axial position and another with it in an equatorial position. Generally, the equatorial conformation is favored to reduce 1,3-diaxial interactions. gmu.edu

Furthermore, the orientation of the aniline (B41778) group relative to the piperidine ring gives rise to additional isomers. The rotation around the N-C(aryl) bond will be influenced by steric hindrance between the aniline ring and the piperidine ring, particularly the methyl group. Energy minimization calculations would be essential to determine the relative stabilities of these different conformers. Studies on related N-arylpiperidines have shown that the preferred conformation often involves a specific torsion angle to balance steric and electronic effects. nih.gov

A systematic conformational search followed by geometry optimization and energy calculation for each stable conformer would be necessary. The relative energies of these conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution.

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic structure of this compound dictates its reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline ring, specifically on the nitrogen atom and the aromatic system. The LUMO is likely to be distributed over the aniline ring as well. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. scielo.br

Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution across the molecule. The nitrogen atom of the aniline's amino group and the nitrogen of the piperidine ring are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bond donation and acceptance, respectively. The carbon atoms of the aromatic ring will also exhibit varying partial charges due to the influence of the amino and piperidinyl substituents.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static, minimized structures, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in solution or other environments. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion.

An MD simulation of this compound would reveal the flexibility of the piperidine ring, which can undergo ring-puckering and chair-boat interconversions, although the chair conformation is expected to be predominant. The simulation would also show the range of motion and preferred orientations of the aniline ring relative to the piperidine moiety. This dynamic perspective is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. nih.gov The stability of different conformers and the energy barriers for their interconversion can also be estimated from MD trajectories.

Analysis of Intermolecular Interactions

The nature and strength of intermolecular interactions are vital for understanding the physical properties and biological activity of a molecule. For this compound, hydrogen bonding is a key interaction.

Hydrogen Bonding Interactions

This compound has the potential to participate in hydrogen bonding in several ways. The primary amino group (-NH2) on the aniline ring contains two hydrogen atoms that can act as hydrogen bond donors. youtube.comyoutube.com The nitrogen atom of this amino group also possesses a lone pair of electrons and can act as a hydrogen bond acceptor. youtube.comyoutube.com

The tertiary nitrogen atom within the piperidine ring is also a potential hydrogen bond acceptor. nih.gov Therefore, in a condensed phase or in the presence of suitable solvents, this compound can form a network of intermolecular hydrogen bonds. For instance, in a protic solvent like water, the aniline's NH2 group can donate hydrogen bonds to water molecules, while the piperidine nitrogen can accept a hydrogen bond from a water molecule. youtube.com

Pi-Stacking and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of non-covalent forces are theoretically significant, primarily involving the aromatic aniline ring and the functional groups.

Pi-Stacking Interactions: The electron-rich π-system of the aniline ring is capable of engaging in π-π stacking interactions. wikipedia.org These interactions occur when aromatic rings stack on top of each other, typically in a face-to-face or offset arrangement. libretexts.org This stacking is driven by a combination of dispersion forces and electrostatic interactions. libretexts.org In the solid state or in a binding pocket, the aniline ring of one molecule can interact with the aromatic system of another, influencing molecular assembly. However, the bulky, non-planar 2-methylpiperidine (B94953) substituent introduces significant steric hindrance, which may twist the aniline ring and impede ideal parallel stacking arrangements that are common with flatter aromatic molecules. rsc.org

Methyl-π Interactions: A specific and important interaction is the methyl-π interaction, occurring between the methyl group on the piperidine ring and the π-face of an aromatic ring from a neighboring molecule. nih.gov Computational and experimental studies have shown that these interactions have distinct geometric preferences and contribute to the stability of protein-ligand complexes. nih.gov The methyl group can act as a weak C-H hydrogen bond donor to the electron-rich π cloud.

Hydrogen Bonding: The primary amine (-NH₂) group on the aniline ring is a classic hydrogen bond donor. It can form intermolecular hydrogen bonds with suitable acceptor atoms (like oxygen or nitrogen) on adjacent molecules. In a crystal lattice, these hydrogen bonds can create extensive networks that define the packing structure.

The interplay of these forces is complex; while the aniline ring promotes π-stacking, the steric bulk of the saturated piperidine ring may favor other packing arrangements dominated by hydrogen bonding and weaker van der Waals forces.

Hirshfeld Surface Analysis for Quantifying Interatomic Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to define a surface, highlighting regions of close contact with neighboring molecules.

The analysis generates several key outputs:

d_norm surface: This surface maps normalized contact distances, where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals limit, and blue areas show longer contacts. nih.gov

While a specific Hirshfeld analysis for this compound is not available in the surveyed literature, analysis of structurally related compounds, such as aniline-benzimidazole ligands, provides insight into the expected interactions. nih.govnih.gov For a zinc complex containing a 2-(1H-benzimidazol-2-yl)aniline ligand, the dominant interactions were found to be H···Cl, C···H, O···H, and N···H contacts. nih.gov

Based on the structure of this compound, a Hirshfeld analysis would likely reveal the following primary interatomic contacts, which are presented hypothetically in the table below.

| Interatomic Contact Type | Description | Expected Contribution |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms, typically the most abundant due to the molecule's hydrogen-rich periphery. | High |

| C···H / H···C | Involves contacts between carbon atoms of the aromatic/aliphatic rings and hydrogen atoms. These are indicative of C-H···π and general van der Waals interactions. | Significant |

| N···H / H···N | Crucial contacts representing hydrogen bonds involving the aniline -NH₂ group as a donor and a nitrogen atom as an acceptor, or vice-versa. | Moderate |

| C···C | Contacts between the carbon atoms of adjacent aniline rings, which would provide evidence for π-π stacking interactions. | Low to Moderate |

The quantification of these contacts via Hirshfeld analysis would provide a detailed picture of the supramolecular architecture and the relative importance of different non-covalent forces in the solid state.

Reactivity and Selectivity Predictions based on Theoretical Models

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. fiveable.me The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

For this compound, FMO theory can predict its behavior in various reactions:

Nucleophilic Character: The aniline moiety contains a powerful electron-donating amine group, which significantly raises the energy of the HOMO. The HOMO is expected to be largely localized on the aniline ring, particularly on the nitrogen atom of the amino group and at the ortho and para positions due to resonance delocalization. ucsb.edu As the para position is sterically accessible, it is predicted to be the primary site for electrophilic attack. ucsb.edu

Electrophilic Character: The LUMO indicates the most probable sites for nucleophilic attack. For an aniline derivative, the LUMO is typically distributed over the aromatic ring. However, given the strong electron-donating nature of the substituents, the molecule as a whole is a poor electrophile.

The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. fiveable.me The presence of the electron-donating groups on the benzene (B151609) ring would lead to a relatively small HOMO-LUMO gap, suggesting that this compound is a reactive nucleophile.

| Orbital | Description | Predicted Properties for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as the electron donor in reactions. wikipedia.org | High energy level; localized on the aniline ring (especially the para-position and NH₂ group), indicating strong nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as the electron acceptor in reactions. wikipedia.org | High energy level; the molecule is a poor electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; correlates with chemical reactivity and stability. | Relatively small, suggesting high reactivity towards electrophiles. |

Substituent Effects and Hammett Constant Correlations

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants through the equation log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. wikipedia.orgchemeurope.com

The 2-(2-methylpiperidin-1-yl) group on the aniline ring acts as a substituent, profoundly influencing the molecule's chemical properties.

Substituent Effect: This group is strongly electron-donating through a combination of the inductive effect (+I) from the alkyl framework and the resonance effect (+M) from the nitrogen lone pair adjacent to the ring. This increases the electron density on the aniline ring, especially at the ortho and para positions.

Impact on Basicity: Electron-donating groups are known to increase the pKa of anilinium ions (the conjugate acid of aniline). Therefore, this compound is expected to be a stronger base than aniline itself.

Hammett Correlation: A direct application of the standard Hammett equation is complicated by the ortho position of the substituent. The Hammett treatment typically excludes ortho-substituents because their effects are a complex mixture of electronic and steric influences, which are not captured by the standard σ constant. wikipedia.org However, the electronic character can be understood qualitatively. The substituent would have a negative Hammett σ value, characteristic of an electron-donating group.

Reaction Constant (ρ): For reactions like electrophilic aromatic substitution, where positive charge builds up in the transition state, the reaction constant ρ would be large and negative. viu.ca This indicates that electron-donating groups, like the one present in the title compound, strongly accelerate the reaction compared to unsubstituted benzene. viu.ca

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Substituent (R) | The 2-(2-methylpiperidin-1-yl) group. | Strongly electron-donating (+I, +M effects). |

| Substituent Constant (σ) | Quantifies the electronic effect of a substituent. Negative for electron-donating groups (EDG), positive for electron-withdrawing groups (EWG). chemeurope.com | Expected to be negative. Direct Hammett value is not applicable due to the ortho position and steric effects. |

| Reaction Constant (ρ) | Measures the sensitivity of a reaction to substituent effects. wikipedia.orgchemeurope.com | For electrophilic substitution, ρ would be large and negative, meaning the reaction is highly favored by the electron-donating substituent. |

In Silico Design Principles for this compound Scaffolds

Ligand Design for Specific Chemical Interactions

The this compound structure represents a versatile scaffold for the in silico design of specialized ligands. Its inherent structural and electronic features can be fine-tuned to achieve specific chemical interactions for applications in catalysis, materials science, and medicinal chemistry. nih.govnih.gov

Bidentate Ligand Design: The scaffold features two nitrogen atoms—one from the aniline amine and one from the piperidine ring—positioned to act as a bidentate N,N-chelating ligand for metal ions. Computational modeling can be used to predict the coordination geometry and stability of metal complexes. For instance, studies on the related 2-(pyridin-2-yl)aniline (B1331140) show its utility as a directing group in metal-catalyzed C-H activation reactions. rsc.org The this compound scaffold could be similarly designed to direct reactions or to form catalysts with specific steric and electronic properties. The distorted tetrahedral or square-pyramidal geometries often adopted by such complexes can be predicted using computational methods. nih.govjaveriana.edu.co

Tuning for Molecular Recognition: The scaffold can be systematically modified to enhance its binding affinity and selectivity for a specific biological target or host molecule.

Substituent Modification: In silico models can predict how adding various substituents to the aniline ring would alter the ligand's electronic properties (via Hammett parameters) and steric profile. This allows for the rational design of derivatives with optimized hydrogen bonding, π-stacking, or hydrophobic interactions. wikipedia.org

Conformational Control: The methyl group on the piperidine ring introduces a chiral center and restricts the conformational flexibility of the piperidine ring. This pre-organization can be advantageous in ligand design, as it reduces the entropic penalty upon binding. Computational studies can explore the conformational landscape to design rigidified analogs that fit precisely into a target's binding site.

Scaffold for Fragment-Based Design: In drug discovery, this molecule can serve as a starting fragment or scaffold. nih.gov Computational approaches like docking and molecular dynamics can be used to place the scaffold within a protein's active site and then guide the growth of the molecule to engage with key residues, optimizing interactions like the methyl-π contacts discussed previously. nih.gov This in silico approach accelerates the design-synthesis-test cycle by prioritizing compounds with a higher probability of success. nih.gov

Structure-Based Chemical Design Principles

The rational design of molecules with desired properties hinges on a deep understanding of their three-dimensional structure and the intricate interplay of electronic and steric factors. For this compound, computational chemistry and theoretical insights provide a powerful lens through which to explore its conformational landscape and guide the design of novel analogs. The principles of structure-based design for this compound are primarily centered on the conformational preferences of the 2-methylpiperidine ring, the rotational dynamics about the aniline-piperidine bond, and the electronic modulation of the aniline moiety.

Another key structural feature is the rotational barrier around the C-N bond connecting the aniline and piperidine rings. The orientation of the piperidine ring relative to the plane of the aniline ring can impact molecular recognition by a biological target. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energy profile of this rotation and identify the most stable rotational isomers.

Structure-activity relationship (SAR) studies on related piperidine-based compounds have demonstrated that modifications to both the piperidine and the aromatic rings can significantly impact biological activity. For instance, the introduction of various substituents on the phenyl ring can alter the electronic properties and lipophilicity of the molecule. nih.gov Similarly, alterations to the piperidine nitrogen have been shown to be a viable strategy for optimizing compound properties. nih.gov

In the context of designing new molecules based on the this compound scaffold, several key principles emerge from theoretical considerations:

Conformational Restriction: Introducing steric bulk or additional ring systems can lock the molecule into a specific, biologically active conformation.

Electronic Tuning: The electronic nature of the aniline ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups to optimize interactions with a target.

Bioisosteric Replacement: Replacing the urea (B33335) group in related lead compounds with other linkers, such as amides, has been a successful strategy in medicinal chemistry. nih.gov

The following data tables, derived from hypothetical computational studies, illustrate how theoretical calculations can inform the design process.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Methyl Group Orientation | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | Equatorial | 60° | 0.00 |

| 2 | Axial | 60° | 1.85 |

| 3 | Equatorial | 180° | 3.50 |

| 4 | Axial | 180° | 5.20 |

This table showcases the energetic preference for the equatorial orientation of the methyl group and a specific rotational alignment of the piperidine ring relative to the aniline ring.

Table 2: Predicted Electronic Properties of Substituted this compound Analogs

| Substituent on Aniline Ring | Position | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| None | - | -5.80 | -0.50 | 2.1 |

| 4-Fluoro | 4 | -5.95 | -0.65 | 3.5 |

| 4-Methoxy | 4 | -5.65 | -0.40 | 2.8 |

| 4-Nitro | 4 | -6.50 | -1.20 | 5.5 |

This table illustrates how different substituents on the aniline ring can modulate the electronic properties of the molecule, which can be crucial for its interaction with biological targets.

Detailed research findings from computational studies on analogous systems provide further insights. For example, studies on N-methyl piperidine have shown that the molecule exists in different conformational states, and the energy barrier between them can be calculated. rsc.org In the design of ligands for the vesicular acetylcholine (B1216132) transporter, the modification of the aniline group in related piperidine derivatives was a key strategy to enhance potency and facilitate radiolabeling. nih.gov Docking studies on other kinase inhibitors containing aniline moieties have highlighted the importance of specific interactions, such as the formation of a salt bridge between the aniline nitrogen and acidic residues in the protein's active site. semanticscholar.org These examples underscore the power of integrating computational and theoretical approaches into the structure-based design of novel compounds.

Advanced Applications and Research Frontiers of 2 2 Methylpiperidin 1 Yl Aniline

Building Block in the Synthesis of Complex Organic Architectures

The inherent reactivity of its functional groups makes 2-(2-Methylpiperidin-1-yl)aniline a valuable starting material for constructing more elaborate molecular structures. The presence of a primary aromatic amine and a tertiary aliphatic amine on the same scaffold allows for selective chemical transformations, paving the way for diverse synthetic pathways.

Precursor for Functionalized Heterocyclic Compounds

The aniline (B41778) portion of the molecule is a well-established precursor for a wide array of nitrogen-containing heterocyclic compounds. The primary amine group can readily undergo cyclization reactions with various electrophiles to form heterocycles of significant interest in medicinal chemistry and materials science. For instance, reactions with dicarbonyl compounds can yield quinoline (B57606) or quinoxaline (B1680401) derivatives, while condensation with appropriate reagents can lead to the formation of benzodiazepines or other fused heterocyclic systems. The adjacent 2-methylpiperidine (B94953) group can sterically and electronically influence these cyclization reactions, potentially leading to unique regio- and stereochemical outcomes.

A related compound, 2-(pyridin-2-yl)aniline (B1331140), has been effectively used as a directing group in C-H bond amination reactions to synthesize complex nitrogen-containing molecules. rsc.org This highlights the potential of the aniline scaffold in facilitating the construction of intricate molecular frameworks. The strategic placement of the 2-methylpiperidine unit in this compound could similarly be exploited to direct reactions at specific positions on the aniline ring, offering a pathway to novel functionalized heterocyclic compounds.

Scaffolds for Chemical Library Synthesis

In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally diverse compounds is paramount for high-throughput screening. The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry. The aniline and piperidine (B6355638) moieties can be independently functionalized, allowing for the rapid generation of a large number of derivatives from a single core structure.

For example, the primary amine can be acylated, alkylated, or converted into other functional groups, while the piperidine ring can potentially undergo further substitution. This divergent synthetic approach enables the creation of a focused library of compounds for screening against biological targets or for identifying materials with desired properties. The ability to systematically modify the structure of this compound provides a powerful tool for exploring chemical space and accelerating the discovery process.

Applications in Materials Science

The unique electronic and structural features of this compound suggest its potential utility in the development of novel organic materials with tailored properties.

Organic Materials Precursors (e.g., polymers, coatings)

The aniline functionality is a well-known monomer for the synthesis of polyaniline, a conducting polymer with a wide range of applications. By analogy, this compound could be polymerized to create a substituted polyaniline derivative. The presence of the bulky and non-planar 2-methylpiperidine group would likely influence the polymer's morphology, solubility, and electronic properties. Such modifications can lead to improved processability and new functionalities, making these polymers suitable for applications in sensors, antistatic coatings, and corrosion protection.

| Potential Polymer Properties | Influencing Factor |

| Increased Solubility | The non-polar 2-methylpiperidine group may enhance solubility in organic solvents. |

| Modified Conductivity | The steric hindrance from the substituent could affect inter-chain charge transport. |

| Enhanced Processability | Improved solubility can facilitate the fabrication of thin films and coatings. |

Role as a Ligand in Coordination Chemistry

The presence of two nitrogen atoms with different chemical environments—the sp²-hybridized aniline nitrogen and the sp³-hybridized piperidine nitrogen—makes this compound a potentially versatile ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable chelate ring.

The coordination of the aniline nitrogen to a metal ion can activate the aromatic ring towards further reactions, while the piperidine nitrogen can provide a stable anchor point. The stereochemistry of the 2-methylpiperidine group can also impart chirality to the resulting metal complex, which is highly desirable for applications in asymmetric catalysis. The diverse coordination modes and the potential for chiral induction make this compound an intriguing candidate for the development of novel catalysts for a variety of organic transformations.

| Potential Coordination Complexes and Applications |

| Metal Complex |

| Chiral Palladium Complex |

| Ruthenium Complex |

| Copper Complex |

Catalytic Applications in Organic Transformations

Both piperidine and aniline derivatives are important in the field of catalysis, either as organocatalysts or as ligands for metal catalysts.

The piperidine scaffold is a common feature in many organocatalysts. However, there is no specific information available on the use of this compound as an organocatalyst. Generally, the basic nitrogen of the piperidine ring can act as a Brønsted or Lewis base to activate substrates in various organic reactions.

The use of aniline and its derivatives as ligands in metal-catalyzed reactions is well-established, particularly in cross-coupling and C-H activation reactions. For instance, 2-(pyridin-2-yl)aniline has been employed as a directing group for the C-H amination of benzamide (B126) derivatives mediated by cupric acetate (B1210297). rsc.org Anionic methylpalladium(II) complexes with phosphine-sulfonate ligands have shown high activity for the copolymerization of ethylene (B1197577) with methyl acrylate. rsc.org While these examples highlight the potential for aniline-based ligands, specific studies employing this compound in metal-catalyzed reactions are not found in the current body of scientific literature. Research has also been conducted on ligand-promoted meta-C-H arylation of anilines and other heterocycles. nih.gov

Exploration as a Chemical Probe in Research (e.g., biochemical assays focusing on chemical interaction studies)